

An In-depth Technical Guide to the Solubility and Stability of LX2761

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Compound of Interest

Compound Name: LX2761
Cat. No.: B10832737

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LX2761 is a potent, orally administered, and luminally-restricted inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1).[1][2][3] Developed for the treatment of diabetes, its unique mechanism of action focuses on delaying intestinal glucose absorption, thereby improving glycemic control with minimal systemic exposure.[2][4] Understanding the physicochemical properties of **LX2761**, particularly its solubility and stability, is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This guide provides a comprehensive overview of the known characteristics of **LX2761** and outlines the standard experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties of LX2761

A solid understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of drug development. The key identified properties of **LX2761** are summarized below.

Property	Value	Reference
Chemical Name	N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)-butanamide	
Molecular Formula	C ₃₂ H ₄₇ N ₃ O ₆ S	
Molecular Weight	601.80 g/mol	
CAS Number	1610954-97-6	
Appearance	Not publicly specified; likely a solid.	N/A
Purity	>98% (via HPLC)	

Solubility Profile of LX2761

While specific quantitative solubility data for **LX2761** is not widely published, this section outlines the methodologies for determining this critical parameter and presents an illustrative data table. The solubility of an API in various solvents is crucial for developing appropriate formulations for both preclinical and clinical studies.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of **LX2761** would be determined using the shake-flask method, a standard industry practice.

- Preparation: An excess amount of **LX2761** is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO).

- **Equilibration:** The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
- **Quantification:** The concentration of **LX2761** in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to correlate the analytical response to the concentration.
- **Data Reporting:** The solubility is reported in units such as mg/mL or µg/mL.

Illustrative Solubility Data

The following table represents the type of data that would be generated from the protocol described above. Note: These values are for illustrative purposes only and are not based on published experimental data.

Solvent/Medium	Temperature (°C)	Illustrative Solubility (mg/mL)
Water	25	< 0.1
PBS (pH 5.0)	25	0.2
PBS (pH 7.4)	25	0.5
Ethanol	25	> 10
Methanol	25	> 10
Dimethyl Sulfoxide (DMSO)	25	> 50

Stability Profile of LX2761

LX2761 is reported to be a chemically stable compound with a shelf life of at least two years when stored at -20°C. However, a comprehensive stability profile requires forced degradation studies to identify potential degradation pathways and products under various stress conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the drug substance. These studies involve exposing the API to conditions more severe than those used for accelerated stability testing.

- **Acid Hydrolysis:** **LX2761** is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified time.
- **Base Hydrolysis:** **LX2761** is treated with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
- **Oxidative Degradation:** **LX2761** is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- **Thermal Degradation:** A solid sample of **LX2761** is exposed to high temperature (e.g., 80°C) in a stability chamber.
- **Photostability:** **LX2761** (both in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- **Analysis:** At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining **LX2761** and detect any degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of significant degradation products.

Illustrative Stability Data

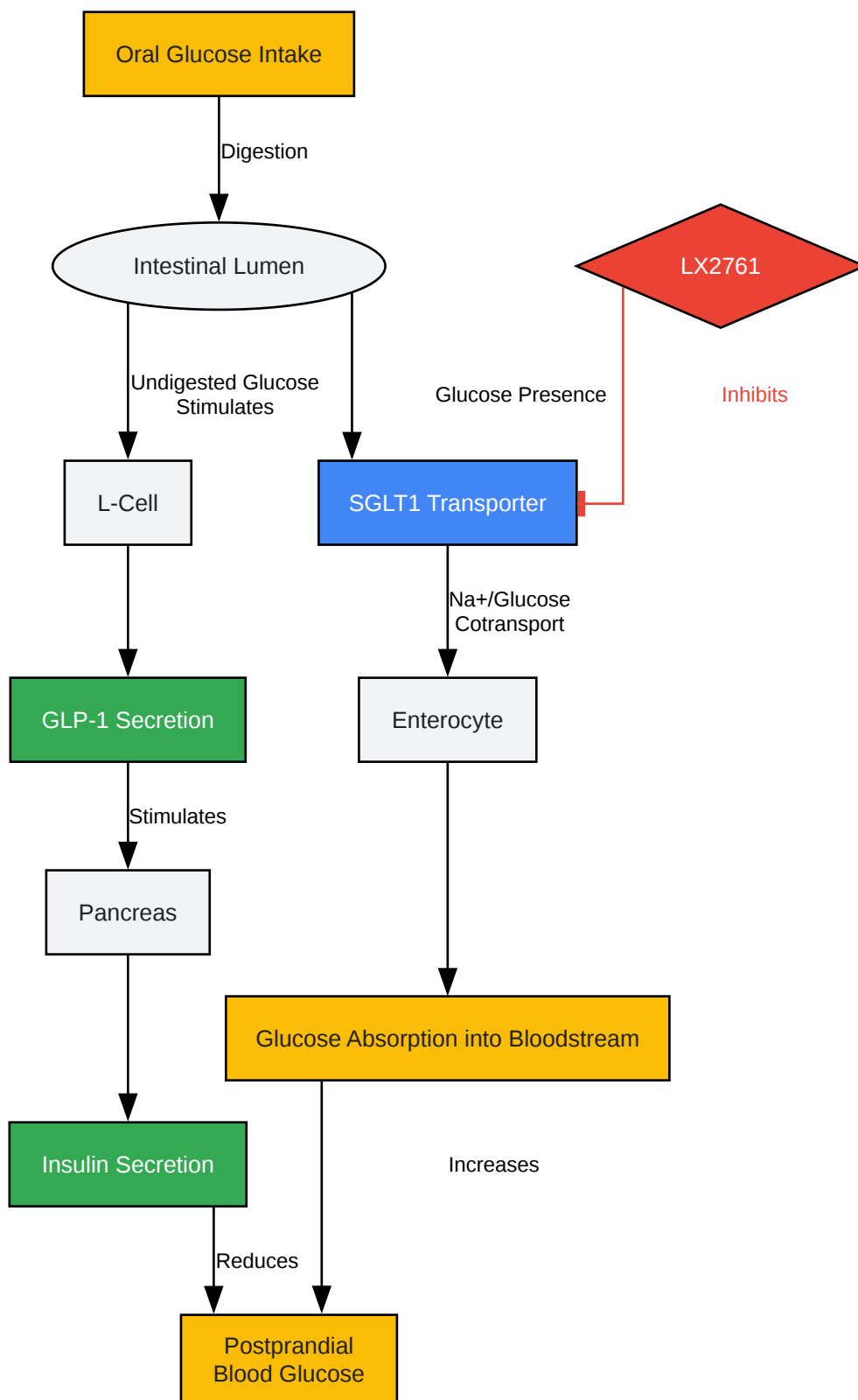
The results of forced degradation studies are typically summarized to show the extent of degradation under each stress condition. Note: The data in this table is illustrative.

Stress Condition	Duration	Temperature	Degradation (%)	Number of Degradants
0.1 M HCl	8 hours	60°C	15%	2
0.1 M NaOH	4 hours	60°C	25%	3
3% H ₂ O ₂	24 hours	25°C	8%	1
Heat (Solid)	48 hours	80°C	< 5%	1
Photostability	7 days	25°C	< 2%	0

Visualization of Pathways and Workflows

Signaling Pathway of LX2761

LX2761's primary mechanism of action is the inhibition of SGLT1 in the intestine. This leads to a cascade of downstream effects that contribute to improved glycemic control.

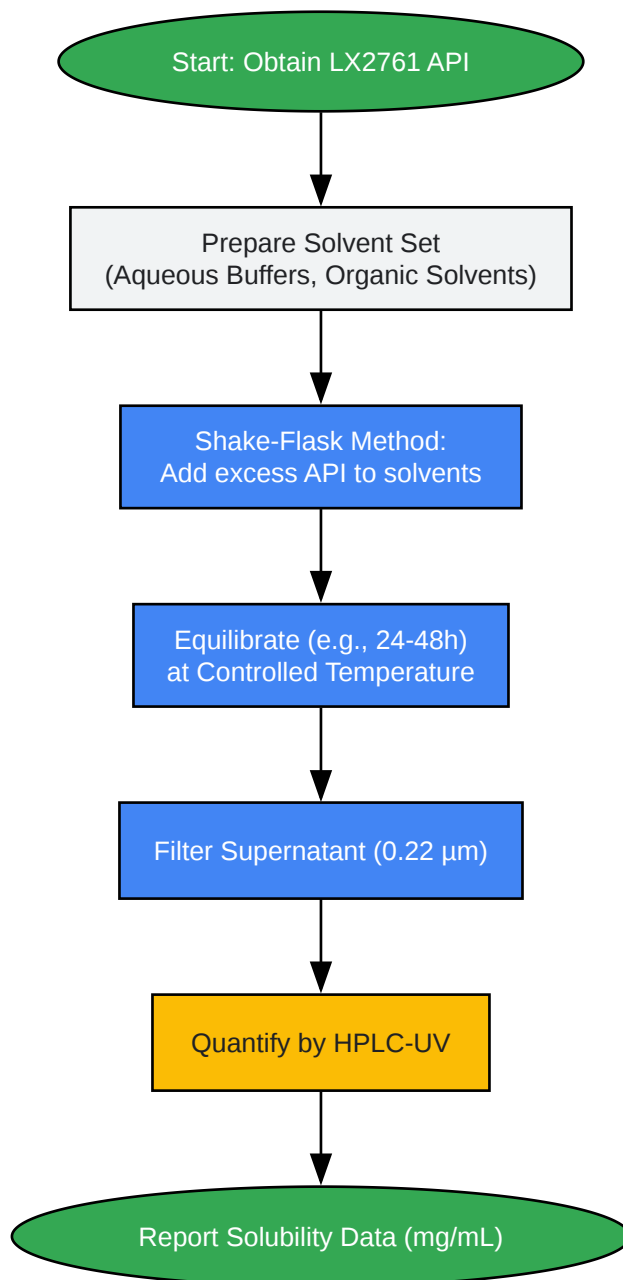


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Caption: Mechanism of action of **LX2761** in the intestine.

Experimental Workflow for Solubility Assessment

A logical workflow is crucial for the systematic determination of solubility.

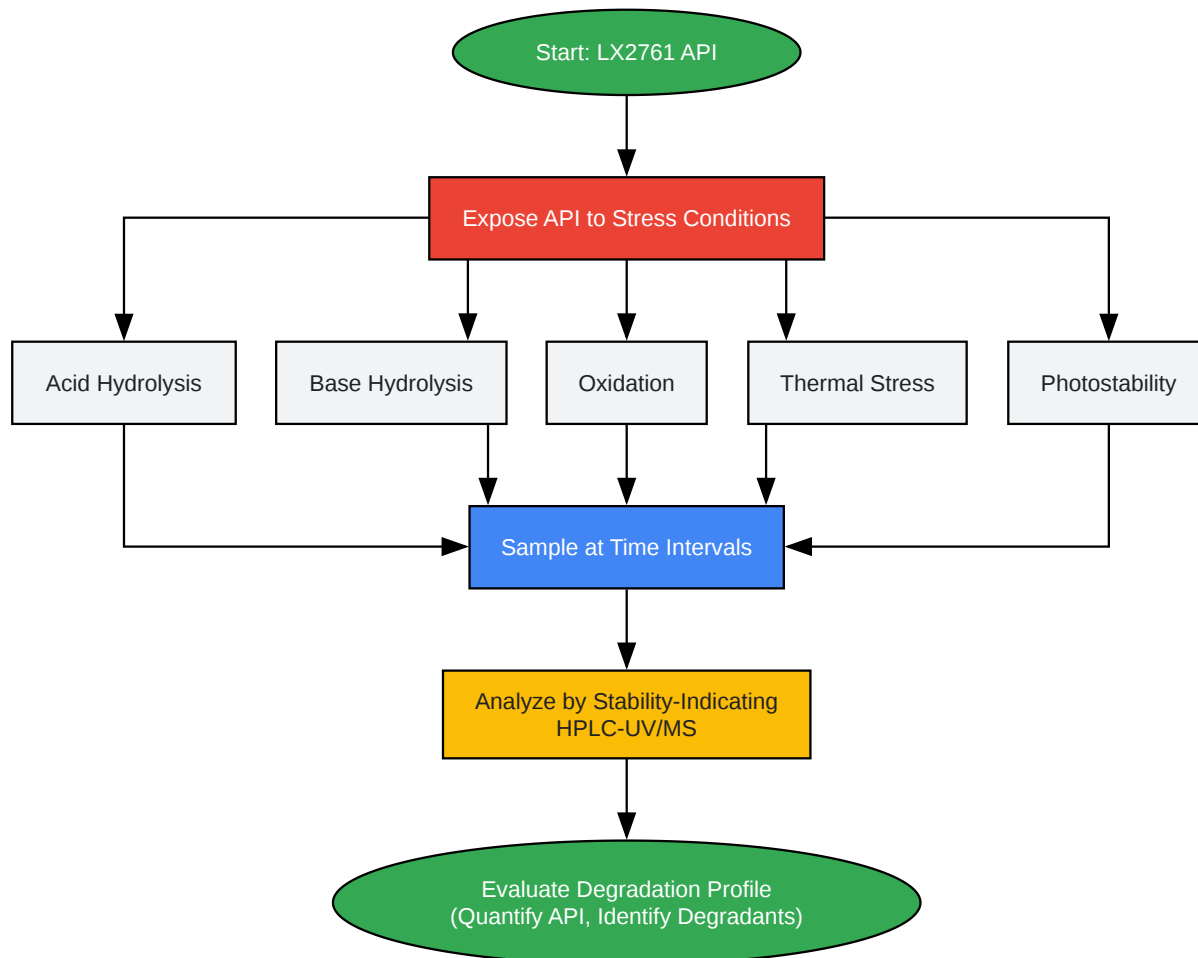


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Caption: Workflow for determining the equilibrium solubility of **LX2761**.

Experimental Workflow for Forced Degradation Study

Forced degradation studies follow a structured approach to assess stability under stress.



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Caption: Workflow for conducting forced degradation studies on **LX2761**.

Conclusion

LX2761 is a promising, gut-restricted SGLT1 inhibitor with well-defined physicochemical properties. While specific public data on its solubility and detailed stability is limited, this guide provides the established methodologies and frameworks for conducting such crucial studies. The provided protocols and illustrative data serve as a valuable resource for researchers and developers working on the formulation and analytical characterization of **LX2761** and similar

compounds. A thorough understanding and experimental determination of these properties are critical for advancing this therapeutic agent through the drug development pipeline.

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